molecular formula C10H9NO3 B3031772 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 67943-96-8

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B3031772
CAS No.: 67943-96-8
M. Wt: 191.18 g/mol
InChI Key: SXVSDJRAEIISEX-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is an organic compound belonging to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: This method involves heating the reactants in the presence of a dehydrating agent.

    Use of catalysts: Catalysts such as Lewis acids can facilitate the cyclization process, improving yield and reaction efficiency.

Industrial Production Methods

Industrial production methods for benzoxazines often involve large-scale batch or continuous processes. These methods prioritize efficiency, yield, and cost-effectiveness. Specific details for this compound would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed mechanisms would require experimental data and literature references.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine: The parent compound with a similar ring structure.

    Dimethylbenzoxazine: Compounds with different methyl group positions.

    Benzoxazinone: Compounds with an additional carbonyl group.

Uniqueness

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can highlight its distinct characteristics and potential advantages.

Properties

IUPAC Name

7,8-dimethyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-7-8(6(5)2)11-10(13)14-9(7)12/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSDJRAEIISEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497816
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67943-96-8
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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